Product packaging for 6-undecyl-6H-indolo[2,3-b]quinoxaline(Cat. No.:)

6-undecyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B12139123
M. Wt: 373.5 g/mol
InChI Key: YUZSFNZCVPPEDO-UHFFFAOYSA-N
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Description

Significance of Indolo[2,3-b]quinoxaline Systems in Contemporary Chemical Research

The indolo[2,3-b]quinoxaline scaffold is a subject of considerable research interest due to its diverse potential applications. The planar structure of these compounds allows them to intercalate into DNA, a mechanism that has been a primary focus of study. nih.gov This interaction with DNA is a key factor in the exploration of these derivatives for various pharmacological activities. nih.gov The principal mechanism of action for many of these compounds is their ability to insert between the base pairs of DNA. researchgate.net The stability of the resulting complex between the indolo[2,3-b]quinoxaline derivative and DNA is influenced by the nature of the substituents and side chains attached to the core structure. nih.gov

Beyond medicinal chemistry, the unique photophysical and electronic properties of the 6H-indolo[2,3-b]quinoxaline scaffold have led to its investigation in the field of materials science. Derivatives have been studied for their potential use in organic light-emitting diodes (OLEDs) and as organic sensitizers in dye-sensitized solar cells. researchgate.net The inherent intramolecular charge transfer characteristics and the ability to form stable stacked aggregates make this scaffold a promising building block for novel electronic materials. researchgate.net

Historical Context and Evolution of Indolo[2,3-b]quinoxaline Derivatives

The synthesis of the parent 6H-indolo[2,3-b]quinoxaline ring system was first reported in the late 19th century. The classical and most common method for its preparation involves the condensation reaction of isatin (B1672199) (indole-2,3-dione) with o-phenylenediamine (B120857). researchgate.net This straightforward reaction, typically carried out in an acidic medium, has provided a reliable route to the core scaffold for over a century. nih.gov

Early research on indolo[2,3-b]quinoxaline derivatives was primarily driven by their interesting biological profiles. Over the years, extensive structural modifications have been carried out to explore the structure-activity relationships of these compounds. nih.gov These modifications often involve the introduction of various substituents on the indole (B1671886) nitrogen (position 6), as well as on the aromatic rings of the scaffold. The development of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has further expanded the accessible chemical space for these derivatives. bohrium.com This has allowed for the synthesis of a wide array of analogs with tailored electronic and steric properties, leading to their investigation in diverse areas such as antiviral agents and SHP1 inhibitors. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31N3 B12139123 6-undecyl-6H-indolo[2,3-b]quinoxaline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H31N3

Molecular Weight

373.5 g/mol

IUPAC Name

6-undecylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C25H31N3/c1-2-3-4-5-6-7-8-9-14-19-28-23-18-13-10-15-20(23)24-25(28)27-22-17-12-11-16-21(22)26-24/h10-13,15-18H,2-9,14,19H2,1H3

InChI Key

YUZSFNZCVPPEDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

Spectroscopic and Advanced Analytical Characterization in Research of 6 Undecyl 6h Indolo 2,3 B Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 6-undecyl-6H-indolo[2,3-b]quinoxaline, both ¹H and ¹³C NMR are instrumental in confirming the molecular framework and the attachment of the undecyl substituent.

In the ¹H NMR spectrum, the aromatic protons of the indolo[2,3-b]quinoxaline core are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. These signals often present as complex multiplets due to spin-spin coupling between adjacent protons on the fused aromatic rings. The protons of the undecyl chain will resonate in the upfield region. The methylene (B1212753) group attached directly to the indole (B1671886) nitrogen (N-CH₂) is anticipated to show a triplet at approximately δ 4.5-4.7 ppm. The remaining methylene groups of the undecyl chain would appear as a broad multiplet between δ 1.2 and 2.0 ppm, while the terminal methyl group (CH₃) is expected to produce a triplet at around δ 0.8-0.9 ppm.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbon atoms of the aromatic and heteroaromatic rings typically resonate in the range of δ 110-150 ppm. The methylene carbon attached to the nitrogen (N-CH₂) is expected around δ 42-44 ppm. The carbons of the undecyl chain will appear in the upfield region, generally between δ 14 and 32 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 9.0 m
N-CH₂ 4.5 - 4.7 t
(CH₂)₉ 1.2 - 2.0 m
CH₃ 0.8 - 0.9 t

Data based on analogues reported in scientific literature. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Aromatic-C 110 - 150
N-CH₂ 42 - 44
Alkyl-C 14 - 32

Data based on analogues reported in scientific literature. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the aromatic rings and the aliphatic undecyl chain. Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the fused aromatic system would likely be observed in the 1450-1650 cm⁻¹ range. The aliphatic C-H stretching vibrations of the undecyl group would give rise to strong absorptions in the 2850-2960 cm⁻¹ region. The presence of these key absorption bands provides qualitative confirmation of the compound's structure. The structures of various 6H-indolo[2,3-b]quinoxaline derivatives have been confirmed in part by IR spectroscopy. nih.govresearchgate.net

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
C=C and C=N Stretch 1450 - 1650

Data based on typical IR absorption regions for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the fragmentation pattern of a compound, which further corroborates its structure. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the undecyl chain. A prominent fragment would be expected from the loss of a decyl radical (•C₁₀H₂₁), resulting in a fragment ion corresponding to the 6-methyl-6H-indolo[2,3-b]quinoxaline cation. Another characteristic fragmentation pathway could be the loss of the entire undecyl chain, leading to the indolo[2,3-b]quinoxaline cation. Mass spectrometry has been used to confirm the molecular weights of similar 6-alkyl-6H-indolo[2,3-b]quinoxaline derivatives, with the molecular ion peak being a key identifier. rsc.org For instance, the mass spectrum of 6-decyl-6H-indolo[2,3-b]quinoxaline shows a molecular ion at m/z = 359. rsc.org

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]⁺ 385.22
[M - C₁₀H₂₁]⁺ 244.10
[M - C₁₁H₂₃]⁺ 230.08

Predicted m/z values based on the chemical formula C₂₅H₂₇N₃.

Electrochemical Characterization Techniques

The electrochemical properties of this compound are crucial for understanding its potential in electronic applications.

Cyclic Voltammetry for Redox Behavior Investigations

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of a compound. The CV of this compound would reveal its oxidation and reduction potentials. These potentials are indicative of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. The planarity and extended π-conjugation of the indolo[2,3-b]quinoxaline core suggest that the compound is electrochemically active. The undecyl group, being an electron-donating alkyl chain, may slightly influence the redox potentials compared to the unsubstituted parent compound. The HOMO and LUMO energy levels are critical parameters for designing and evaluating materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electrochemical properties of various derivatives of 6H-indolo[2,3-b]quinoxaline have been investigated using cyclic voltammetry to assess their suitability for such applications. researchgate.net

Photophysical Characterization

The interaction of this compound with light is investigated through absorption and emission spectroscopy, providing insights into its electronic transitions and potential as a luminescent material.

Absorption and Emission Spectroscopy

UV-visible absorption spectroscopy measures the wavelengths of light that a molecule absorbs, corresponding to electronic transitions from the ground state to excited states. The absorption spectrum of this compound is expected to show strong absorption bands in the UV and possibly the visible region, arising from π-π* transitions within the conjugated aromatic system.

Photoluminescence (or fluorescence) spectroscopy measures the light emitted by a molecule as it returns from an excited state to the ground state. The emission spectrum provides information about the energy of the excited state and the luminescent properties of the compound. The wavelength of maximum emission (λₑₘ) and the photoluminescence quantum yield are key parameters determined from these studies. The photophysical properties of 6H-indolo[2,3-b]quinoxaline derivatives are of significant interest for their potential use as emitters or sensitizers in various optical and electronic devices. researchgate.net

Table 5: List of aformentioned chemical compounds

Compound Name
This compound
6-decyl-6H-indolo[2,3-b]quinoxaline
6-tetradecyl-6H-indolo[2,3-b]quinoxaline
6-hexadecyl-6H-indolo[2,3-b]quinoxaline

Solvatochromic Response Analysis

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key characteristic of molecules with a significant change in dipole moment upon electronic excitation. The 6H-indolo[2,3-b]quinoxaline framework possesses an intrinsic dipolar nature due to its fused electron-rich indole and electron-deficient quinoxaline (B1680401) components. This structure facilitates intramolecular charge transfer (ICT) upon photoexcitation, a fundamental prerequisite for solvatochromism.

While specific experimental data on the solvatochromic behavior of this compound is not extensively documented in the reviewed literature, the general photophysical properties of related quinoxaline derivatives suggest a strong potential for such behavior. For instance, studies on other donor-π-acceptor systems containing a quinoxaline unit have demonstrated a bathochromic (red) shift in their emission spectra with increasing solvent polarity. This is indicative of a more stabilized excited state in polar solvents due to the increased dipole moment upon excitation.

In a study of new imidazole-based donor-π-acceptor dyes, a noticeable bathochromic shift in emission wavelengths was observed as the solvent polarity increased from n-hexane to acetonitrile (B52724). researchgate.net For example, one of the dyes exhibited a shift from 476 nm to 599 nm. researchgate.net This behavior is attributed to the ICT character of the molecules. Similarly, for this compound, it is hypothesized that in nonpolar solvents, the emission spectrum would originate from a locally excited (LE) state. As the solvent polarity increases, the ICT excited state would be stabilized, leading to a red-shifted emission.

The following table illustrates the expected solvatochromic behavior based on the properties of analogous compounds.

SolventPolarity (ET(30) kcal/mol)Expected Emission Maximum (λem)Hypothesized Emission Color
n-Hexane31.0Shorter WavelengthBlue/Green
Toluene33.9Green
Dichloromethane40.7Yellow-Green
Acetonitrile45.6Longer WavelengthYellow/Orange

This table is a hypothetical representation based on the known behavior of similar compounds and is intended for illustrative purposes.

Aggregation-Induced Emission (AIE) Enhancement Studies

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in many traditional fluorophores. The AIE effect is typically attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

Derivatives of indolo[2,3-b]quinoxaline have been identified as promising AIE-active materials. The planar structure of the indoloquinoxaline core can lead to π-π stacking interactions, which can be modulated by the presence of substituents. The undecyl chain in this compound is expected to play a crucial role in the aggregation process and, consequently, in its AIE properties.

In a study on star-like conjugated isomers with an indolo[2,3-b]quinoxaline arm and a tetraphenylethylene (B103901) core, both isomers were found to exhibit AIE characteristics. rsc.org Similarly, research on other AIE-active compounds has shown that the length of N-alkyl chains can influence AIE behavior, although not always in a predictable, linear fashion. nih.gov

The AIE properties of this compound can be investigated by measuring its photoluminescence (PL) intensity in solvent mixtures with varying fractions of a "good" solvent (e.g., tetrahydrofuran, THF) and a "poor" solvent (e.g., water or hexane). In a high fraction of the good solvent, the compound is well-dissolved and is expected to show weak emission. As the fraction of the poor solvent increases, the molecules begin to aggregate, leading to a significant enhancement of the PL intensity.

The following table summarizes the expected AIE behavior for this compound in a THF/water mixture.

THF/Water Ratio (% Water)Expected Aggregation StateExpected Photoluminescence (PL) Intensity
100/0Molecularly DissolvedVery Low
80/20Initial AggregationLow
60/40Moderate AggregationMedium
40/60Significant AggregationHigh
20/80Highly AggregatedVery High
0/100Suspension of AggregatesMaximum

This table is a predictive representation based on the established principles of AIE in similar molecular systems.

Mechanofluorochromic Properties

Mechanofluorochromism is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressure. This property is often observed in materials that also exhibit aggregation-induced emission, as the mechanical force can alter the molecular packing and intermolecular interactions in the solid state, leading to a change in the emissive state. nih.govresearchgate.net

Given the potential AIE activity of this compound, it is a strong candidate for exhibiting mechanofluorochromic properties. The application of mechanical force to the crystalline or amorphous solid of this compound could disrupt the initial molecular packing, leading to a different aggregated form with a distinct fluorescence emission. This change is often reversible, with the original emission color being restored by fuming with a solvent or by heating (annealing).

The mechanism of mechanofluorochromism in such compounds typically involves a transition between a stable crystalline phase and a metastable, amorphous, or different polymorphic phase. The long undecyl chain of this compound could influence the ease of this phase transition and the stability of the different states.

The investigation of mechanofluorochromic properties would involve observing the fluorescence of the pristine solid under UV light, then applying a mechanical force (e.g., grinding with a pestle) and observing any change in the emission color. The reversibility of this change would then be tested.

The following table outlines the expected mechanofluorochromic behavior of this compound.

State of the CompoundExpected Emission ColorWavelength (λem)
Pristine Crystalline SolidBlue/GreenShorter Wavelength
After Grinding (Amorphous)Yellow/OrangeLonger Wavelength (Red-shifted)
After Fuming with SolventBlue/GreenShorter Wavelength (Reversed)

This table presents a hypothetical scenario based on the known mechanofluorochromic behavior of other AIE-active compounds.

Biological Activity Research and Mechanistic Insights Excluding Human Clinical Data

Nucleic Acid and Protein Interaction Studies

The biological activities of 6H-indolo[2,3-b]quinoxaline derivatives are predominantly attributed to their interactions with nucleic acids and proteins. The planar nature of the indoloquinoxaline ring system is a key structural feature that facilitates these interactions, particularly with the base pairs of DNA.

The primary mechanism by which 6H-indolo[2,3-b]quinoxaline derivatives exert their pharmacological effects is through DNA intercalation. eurekaselect.comnih.gov This process involves the insertion of the planar aromatic chromophore of the compound between the base pairs of the DNA double helix. This intercalation is a non-covalent interaction, driven by forces such as van der Waals interactions and hydrogen bonding between the compound and the DNA bases. The planarity of the 6H-indolo[2,3-b]quinoxaline scaffold is crucial for this mode of binding, allowing it to fit snugly within the DNA structure. eurekaselect.comnih.gov

Studies on various derivatives have provided insights into the specifics of this intercalation. For instance, research on dicationic quaternary ammonium (B1175870) salt derivatives of 9-fluoro-6H-indolo[2,3-b]quinoxaline suggests that these compounds act as intercalators with enhanced DNA binding affinity. rsc.org The introduction of positive charges on both the aromatic scaffold and the side-chain alkylamino group contributes to this increased affinity, likely through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. rsc.org Furthermore, electric linear dichroism (ELD) and negative reduced dichroism studies have indicated that certain pyridopyrazino[2,3-b]quinoxalines, which are structurally related to 6H-indolo[2,3-b]quinoxalines, orient themselves parallel to the DNA base pairs upon intercalation. researchgate.net

A significant consequence of the intercalation of 6H-indolo[2,3-b]quinoxaline derivatives into the DNA double helix is the stabilization of the DNA duplex. researchgate.net This stabilization is a critical factor in the observed biological activities of these compounds, including their potential antiviral and anticancer properties. eurekaselect.comnih.gov The thermal stability of the complex formed between the compound and DNA is a key parameter used to quantify this stabilization. eurekaselect.comnih.gov

By intercalating into the DNA double helix, 6H-indolo[2,3-b]quinoxaline derivatives can interfere with molecular processes that require the separation of DNA strands, such as DNA replication and transcription. The presence of the intercalated molecule can create a physical barrier that obstructs the progression of enzymes like DNA polymerase and RNA polymerase along the DNA template. This can lead to the stalling of replication forks and the inhibition of gene transcription. While detailed molecular studies on the specific effects on DNA replication for 6-undecyl-6H-indolo[2,3-b]quinoxaline are not extensively documented in the provided context, the established mechanism of DNA intercalation strongly implies such an inhibitory effect on DNA replication processes.

The binding specificity of 6H-indolo[2,3-b]quinoxaline derivatives to particular DNA sequences appears to be influenced by the specific substituents on the core structure. Some research indicates a preference for GC-rich (guanine-cytosine) sequences in the minor groove of DNA. eurekaselect.comnih.gov The orientation of the side chains is crucial for this interaction. eurekaselect.comnih.gov DNase I footprinting studies have revealed that derivatives with alkyl or heteroaryl substituted amino groups as side chains exhibit strong binding to GC-rich DNA sequences. researchgate.net

Conversely, other studies have described a more complex binding profile. For certain derivatives, such as 2,3-dimethyl-6-(2-dimethyl-aminoethyl)-6H-indolo[2,3-b]quinoxaline, DNA intercalation is suggested to occur in a non-specific manner. researchgate.net However, an AT-specific (adenine-thymine) interaction with oligodeoxynucleotide duplexes has also been reported for some derivatives. researchgate.net This suggests that while the core scaffold intercalates non-specifically, the side chains can confer a degree of sequence preference.

In addition to direct DNA interactions, 6H-indolo[2,3-b]quinoxaline derivatives have been shown to modulate the activity of various enzymes. While some derivatives, such as NCA0424, B-220, and 9-OH-B-220, have displayed poor inhibitory activity against topoisomerase II, they have shown significant activity in modulating multidrug resistance. eurekaselect.comnih.gov

A notable enzymatic target of 6H-indolo[2,3-b]quinoxaline derivatives is the Src Homology 2 domain-containing phosphatase 1 (SHP1), a negative regulator in several signaling pathways. rsc.org Dysfunction of SHP1 has been implicated in various diseases, including cancer. rsc.org

A specific derivative, referred to as compound 5a in one study (a fusion of 6H-indolo-[2,3-b]-quinoxaline and a thieno[2,3-b]quinoline-procaine skeleton), has been identified as a bifunctional SHP1 inhibitor. rsc.org This compound selectively inhibits the protein tyrosine phosphatase (PTP) activity of SHP1 with an IC₅₀ value of 2.34 ± 0.06 μM. rsc.org Further investigations through simulations and dialysis experiments have revealed that this compound binds to SHP1 in an irreversible manner. rsc.org This inhibitory action on SHP1 suggests a distinct mechanism of biological activity for this class of compounds, separate from their direct interactions with DNA.

Data Tables

Table 1: DNA Binding and Enzyme Inhibition Properties of selected 6H-indolo[2,3-b]quinoxaline Derivatives

Compound/Derivative Primary Mechanism Binding Specificity Enzyme Inhibition IC₅₀
General 6H-indolo[2,3-b]quinoxalines DNA Intercalation GC-rich preference for some derivatives - -
NCA0424, B-220, 9-OH-B-220 DNA Intercalation High DNA binding affinity Poor Topoisomerase II inhibition -
2,3-dimethyl-6-(2-dimethyl-aminoethyl)-6H-indolo[2,3-b]quinoxaline DNA Intercalation Non-specific, with some AT-specific interaction - -

Enzyme Modulation and Inhibition Mechanisms

Topoisomerase II Activity Modulation

Research into the 6H-indolo[2,3-b]quinoxaline scaffold has revealed interactions with DNA and associated enzymes, including topoisomerase II. While specific studies on the direct enzymatic inhibition by this compound are not prominently available in existing literature, broader studies on its parent class of compounds provide some context. Certain highly active derivatives of 6H-indolo[2,3-b]quinoxaline, such as NCA0424 and B-220, have demonstrated a notable characteristic: despite showing strong binding affinity to DNA, they exhibit poor inhibitory activity against the topoisomerase II enzyme. nih.govresearchgate.net However, these compounds have been observed to possess significant activity in modulating multidrug resistance (MDR), a phenomenon often linked to the function of efflux pumps and other mechanisms that can be influenced by topoisomerase II-interacting agents. nih.gov The primary mechanism of action for this class of compounds is widely considered to be DNA intercalation. nih.govresearchgate.net The nature of the substituent at the 6-position can influence the stability of the DNA-compound complex. nih.gov For instance, a study on the related indolo[2,3-b]quinoline scaffold noted that the introduction of an alkyl-amino-alkyl substituent at the N-6 position was crucial for the ability to inhibit topoisomerase II activity. nih.gov

RAD51 Protein Stimulation

Currently, there is no scientific literature available that documents the direct stimulation of the RAD51 protein by this compound. The RAD51 protein is a key component of the homologous recombination pathway for DNA repair. While chemical modulators of RAD51 are of significant interest in research, studies have not yet reported on the interaction between RAD51 and this specific indoloquinoxaline derivative.

Glucagon-Like Peptide 1 Receptor (GLP1R) Interactions

There is no available research data to suggest any interaction between this compound and the Glucagon-Like Peptide 1 Receptor (GLP1R). The GLP1R is a class B G-protein coupled receptor involved in glucose homeostasis, and its modulators are primarily peptides or peptidomimetics. The chemical space of known GLP1R ligands does not currently include indoloquinoxaline structures.

Cellular Signaling Pathway Interrogation

The primary cellular mechanism attributed to the 6H-indolo[2,3-b]quinoxaline class of compounds is their ability to intercalate into the DNA helix. researchgate.net This interaction can disrupt critical cellular processes such as DNA replication and transcription, which forms the basis of their observed pharmacological activities. researchgate.net The planarity of the fused heterocyclic system is a key feature enabling this intercalation. The substituents on the 6H-indolo[2,3-b]quinoxaline nucleus can affect the stability and specificity of this DNA binding. nih.gov While this DNA interaction is a well-documented cellular event, detailed studies interrogating the specific downstream effects on cellular signaling pathways for this compound are not currently available.

Antimicrobial Activity Studies (In vitro)

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

While the broader quinoxaline (B1680401) and indoloquinoxaline families of compounds have been investigated for antimicrobial properties, specific data on the in vitro antibacterial efficacy of this compound is not available in the current body of scientific literature. researchgate.netderpharmachemica.com Studies on related structures have shown that the nature of the substitution on the indoloquinoxaline core is critical for activity. For example, research on hexahydro-6H-indolo[2,3-b]quinoxaline derivatives has identified certain compounds with significant antibacterial activity. derpharmachemica.comresearchgate.net In a study of the related 6-substituted 6H-indolo[2,3-b]quinolines, it was noted that compounds with a methyl group or a longer aliphatic chain at the N-6 position were found to be inactive against both prokaryotic and eukaryotic cells, suggesting that the presence and nature of the alkyl chain at this position can have a profound impact on biological activity. nih.gov However, without direct testing of this compound, its specific antibacterial spectrum remains uncharacterized.

Antitubercular Potential Against Mycobacterium Species

The potential of quinoxaline-based compounds as antitubercular agents has been an area of active research. nih.gov Various derivatives of quinoxaline and indoloquinoxaline have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. researchgate.netnih.govmdpi.com For instance, some 6H-indolo[2,3-b]quinoxaline derivatives have shown potent antitubercular activity. researchgate.net However, there are no specific studies to date that have reported on the in vitro antitubercular potential of this compound against any Mycobacterium species. The activity of this class of compounds is highly dependent on the specific substitution pattern. mdpi.com Therefore, the efficacy of the undecyl-substituted variant remains to be determined through direct experimental evaluation.

Antifungal Research

While research specifically detailing the antifungal properties of this compound is not extensively documented in publicly available literature, the broader class of quinoxaline derivatives has demonstrated notable antifungal activity against various plant pathogenic fungi. For instance, novel quinoxaline-2-oxyacetate hydrazide derivatives have shown efficacy against Botrytis cinerea, Altemaria solani, Gibberella zeae, Rhizoctonia solani, Colletotrichum orbiculare, and Alternaria alternata mdpi.com. One of the synthesized compounds in this class exhibited an EC50 value of 3.31 μg/mL against B. cinerea mdpi.com. The structural similarity suggests that the indoloquinoxaline scaffold could be a promising area for the development of new antifungal agents. Further investigation into the specific antifungal spectrum and potency of the 6-undecyl derivative is warranted.

Antiviral Activity Research (In vitro)

The antiviral properties of 6H-indolo[2,3-b]quinoxaline derivatives have been a significant area of investigation, with studies highlighting their activity against a range of DNA and RNA viruses.

Activity Against Herpes Simplex Virus Type 1 (HSV-1)

Derivatives of 6H-indolo[2,3-b]quinoxaline have demonstrated potent antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). nih.govresearchgate.net The mechanism of this antiviral action is believed to involve the intercalation of the compound into the DNA helix, which in turn disrupts processes essential for viral replication. nih.govresearchgate.net Specifically, research on the derivative B-220, 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline, has shown that it binds to DNA and interferes with vital steps in viral uncoating. nih.govcapes.gov.br Studies have indicated that these compounds can inhibit viral DNA synthesis and the production of both early and late viral proteins at concentrations that are significantly lower than those causing cellular toxicity. nih.gov

Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV) Inhibition

The antiviral activity of 6H-indolo[2,3-b]quinoxaline derivatives extends to other members of the herpesvirus family, including Cytomegalovirus (CMV) and Varicella-Zoster Virus (VZV). nih.govresearchgate.netcapes.gov.br The derivative B-220 has been shown to inhibit the replication of both CMV and VZV in tissue culture at micromolar concentrations. nih.govcapes.gov.brnih.gov The inhibitory mechanism is thought to be consistent with that observed for HSV-1, primarily involving the disruption of viral DNA synthesis through intercalation. nih.gov

Influenza Virus (H1N1) Antagonism

Some quinoxaline derivatives have been identified as inhibitors of influenza A virus growth. researchgate.net However, specific research on the antagonism of this compound against the H1N1 influenza virus is limited in the available scientific literature. The broader class of quinoxalines has been a focus in the search for new anti-influenza agents, suggesting a potential avenue for future research into the efficacy of specific indoloquinoxaline derivatives like the 6-undecyl variant. researchgate.net

Interferon Induction Mechanisms

Certain derivatives of 6H-indolo[2,3-b]quinoxaline have been identified as potent interferon inducers. researchgate.netnih.gov For example, 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines have been shown to be low-toxicity, potent inducers of interferon, which contributes to their antiviral effects. researchgate.netnih.gov The induction of interferon is a key component of the innate immune response to viral infections. While the precise signaling pathways activated by this compound for interferon induction have not been fully elucidated, this property represents a significant aspect of its antiviral potential.

Mechanistic Investigations of Cytotoxic Effects (In vitro, Cell-Based)

The cytotoxic effects of 6H-indolo[2,3-b]quinoxaline derivatives have been primarily attributed to their ability to act as DNA intercalating agents. researchgate.netnih.gov This mechanism involves the insertion of the planar aromatic ring system of the molecule between the base pairs of the DNA double helix. researchgate.net This intercalation leads to a disruption of vital cellular processes such as DNA replication and transcription, ultimately inducing cell death. researchgate.net

Studies on various derivatives have shown significant in vitro activity against human cancer cell lines. For example, certain 6H-indolo[2,3-b]quinoxaline derivatives have exhibited notable cytotoxicity against the HL-60 human leukemia cell line. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) studies have suggested that the presence of cyclic substituents or primary carbon atoms can enhance the cytotoxic potency of these compounds against HL-60 cells. nih.gov While some N-glycosides of 6H-indolo[2,3-b]quinoxalines have shown weak cytotoxic activity against human keratinocytes (HaCaT), other derivatives have demonstrated more potent effects. nih.govrsc.org

The thermal stability of the complex formed between the 6H-indolo[2,3-b]quinoxaline derivative and DNA is a crucial factor in determining its cytotoxic activity. researchgate.net This stability is influenced by the nature and orientation of the side chains attached to the indoloquinoxaline nucleus. researchgate.net

Table of Cytotoxic Activity for selected 6H-indolo[2,3-b]quinoxaline Derivatives

Compound/DerivativeCell LineActivityReference
IDQ-5, IDQ-10, IDQ-11, IDQ-13, IDQ-14Human Leukemia (HL-60)Significant in vitro activity researchgate.netnih.gov
6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines59 Human Tumor Cell PanelAppreciable anticancer activity nih.gov
Compound 5hHuman Molt 4/C8 T-lymphocytesIC50 of 23 micromol L(-1) nih.gov
Compound 5hHuman CEM T-lymphocytesIC50 of 38 micromol L(-1) nih.gov
Compound 7iMurine L1210 leukemia cellsIC50 of 7.2 micromol L(-1) nih.gov
N-glycosides of 6H-indolo[2,3-b]quinoxalinesHuman Keratinocytes (HaCaT)Weak cytotoxic activity nih.govrsc.org

Induction of Apoptosis and Inhibition of Cell Proliferation

A significant body of research has focused on the anticancer and cytostatic properties of 6H-indolo[2,3-b]quinoxaline derivatives. nih.gov These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Various 6-aralkyl-9-substituted-6H-indolo[2,3-b]quinoxalines have demonstrated notable anticancer activity across a panel of 59 human tumor cell lines. nih.gov Furthermore, a quantitative structure-activity relationship (QSAR) study aimed at modeling the cytotoxic activity of these derivatives against the human leukemia (HL-60) cell line suggests that the presence of cyclic substituents or those with primary carbon atoms could enhance their cytotoxic potency. nih.gov

N-glycoside derivatives of 6H-indolo[2,3-b]quinoxalines have also been synthesized and evaluated for their cytotoxic effects. Some of these glycosylated compounds have exhibited weak cytotoxic activity against human keratinocytes (HaCaT). nih.govrsc.org In another study, new hybrids of triazolyl-indolo-quinoxaline were synthesized. Among them, 2,3-difluoro-6-((1-(3-fluorophenyl)-1H-1,2,3-triazol-5-yl)methyl)-6H-indolo[2,3-b]quinoxaline (DTI) showed selective cytotoxicity against gastric cancer cells compared to normal cells. researchgate.net

The mechanism underlying the cytotoxic activity of many 6H-indolo[2,3-b]quinoxaline derivatives involves their intercalation into the DNA helix, which disrupts processes essential for DNA replication. researchgate.net

Table 1: Cytotoxic and Cytostatic Activity of Selected 6H-indolo[2,3-b]quinoxaline Derivatives

Compound Cell Line(s) Activity Reference
Various 6-aralkyl-9-substituted derivatives 59 human tumor cell panel, Molt 4/C8, CEM T-lymphocytes, L1210 leukemia Anticancer and cytostatic activity nih.gov
IDQ-5, IDQ-10, IDQ-11, IDQ-13, IDQ-14 Human leukemia (HL-60) Significant in vitro activity nih.gov
N-glycoside derivatives Human keratinocytes (HaCaT) Weak cytotoxic activity nih.govrsc.org

Multidrug Resistance (MDR) Modulating Activity

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov Interestingly, some highly active 6H-indolo[2,3-b]quinoxaline derivatives, such as NCA0424 and B-220, have been found to possess significant MDR modulating activity, despite having poor inhibitory effects on the topoisomerase II enzyme. nih.govresearchgate.net

The modulation of P-gp activity is a key mechanism for overcoming MDR. Research on a substituted quinoxalinone compound, QA3, demonstrated that it could inhibit P-gp activity by interfering with ATP hydrolysis and regeneration. nih.gov This compound also enhanced the apoptosis induced by adriamycin in resistant cells, suggesting its potential as an MDR reversal agent. nih.gov While not a direct derivative of 6H-indolo[2,3-b]quinoxaline, this research highlights a common target for this class of compounds.

Other Pharmacological Research Areas (Mechanistic, Cellular)

Anti-inflammatory Mechanisms

Research has indicated that derivatives of 6H-indolo[2,3-b]quinoxaline possess anti-inflammatory properties. derpharmachemica.com A study involving the synthesis of hexahydro-6H-indolo[2,3-b]quinoxaline derivatives found that several compounds in the series exhibited significant anti-inflammatory activity. derpharmachemica.com Specifically, compounds where a benzylidene moiety was substituted with groups like 4-dimethylamino, 3,4-dimethoxy, or 4-chloro showed notable activity. derpharmachemica.com The most active compound in this series featured a substitution with isatin (B1672199). derpharmachemica.com The anti-inflammatory potential of the broader quinoxaline scaffold has been recognized in various studies. researchgate.net

Neurobiological Interactions and Receptor Affinity

The 6H-indolo[2,3-b]quinoxaline scaffold is also being explored for its potential in treating neurodegenerative diseases. researchgate.net Some derivatives have been identified as potential anti-Alzheimer agents. researchgate.net The primary mode of interaction for many of these compounds is through binding with DNA and RNA. nih.gov

One derivative, 9-OH-B220, has been shown to intercalate between the base pairs of both duplex and triplex DNA and RNA structures. nih.gov This interaction leads to a significant stabilization of the nucleic acid structures. nih.gov Such interactions are crucial for understanding the antiviral and other biological effects of these compounds. nih.gov Research on quinoxaline derivatives has also shown a protective effect against drug-induced hearing loss, a form of neurotoxicity, by protecting hair cells in the inner ear. nih.gov

Antidiabetic Mechanisms (e.g., Insulin (B600854) Secretion, Beta-Cell Protection)

The potential for 6H-indolo[2,3-b]quinoxaline derivatives in the management of diabetes is an emerging area of research. researchgate.netresearchgate.net A small molecule derivative, PK2 (6-((1-(4-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxaline), has been shown to bind to the GLP-1 receptor, leading to increased cAMP levels and enhanced insulin secretion in INS-1 cells. researchgate.net In animal models of diabetes, oral administration of PK2 helped to lower high blood glucose levels, promote β-cell replication, and reduce β-cell apoptosis. researchgate.net

Furthermore, studies on other quinoxaline derivatives have demonstrated hypoglycemic activity. nih.govnih.gov Certain 3,6,7-trisubstituted-2-(1H-imidazol-2-ylsulfanyl)quinoxalines showed a significant concentration and glucose-dependent insulin secretion effect in vitro. nih.gov Another study on quinoxalinone derivatives identified compounds that exhibited strong hypoglycemic effects, potentially by modulating glucose transporters like GLUT1 and SGLT2. nih.gov

Anticoagulant Activity

Currently, there is limited published research specifically detailing the anticoagulant activity of this compound or its close derivatives. While the broader quinoxaline scaffold is known for a wide range of biological activities, specific investigations into its effects on coagulation pathways are not extensively documented in the reviewed literature.

Immunopotentiation through Small Molecule Interactions

The immunomodulatory potential of derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold has been a subject of scientific inquiry, with research indicating that these compounds can influence the immune system's cellular and cytokine responses. researchgate.netresearchgate.net While the primary mechanism of action for many indoloquinoxalines is DNA intercalation, studies have revealed their capacity to act as interferon inducers and modulate immune cell activity, suggesting a role in potentiating immune responses. researchgate.netnih.govresearchgate.net

Research into two specific 6H-indolo[2,3-b]quinoxaline derivatives, designated as I1 and I2, has provided significant insights into the immunomodulatory effects of this class of compounds. researchgate.netresearchgate.net These studies have demonstrated that these derivatives can stimulate the production of interferon (IFN) and affect the functional activity of phagocytic cells. researchgate.netresearchgate.net

A key aspect of their immunopotentiating activity is the induction of interferon. researchgate.net The ability of these indoloquinoxaline derivatives to induce interferon production points to their potential as antiviral and immunomodulatory agents. researchgate.net Furthermore, investigations have shown that these compounds can enhance the metabolic activity of macrophages and increase their capacity for phagocytosis, indicating a direct effect on key effector cells of the innate immune system. researchgate.net

The immunomodulating effects of these derivatives are also evident in their influence on the balance of major cytokines. researchgate.net The mode of action of the studied indoloquinoxalines on cytokine balance has been described as more favorable than that of the reference substance, amixin (tilorone), a known immunomodulator. researchgate.net This suggests a more refined immunomodulating effect. researchgate.net

The following table summarizes the observed immunomodulatory effects of the studied 6H-indolo[2,3-b]quinoxaline derivatives from in vivo and in vitro experiments.

CompoundKey Immunomodulatory FindingsReference
Derivative I1 Demonstrated interferon-inducing capabilities. Showed a less favorable decrease in serum IFN content on day 3 after a second injection compared to derivative I2. researchgate.netresearchgate.net
Derivative I2 Showed interferon-inducing potential comparable to or higher than the reference drug Amixin. Significantly elevated the metabolic activity of macrophages and increased their phagocytic potential. Maintained a more stable and prolonged IFN response compared to I1. researchgate.netresearchgate.net

These findings underscore the potential of the 6H-indolo[2,3-b]quinoxaline scaffold as a basis for the development of novel immunopotentiating agents. The ability to stimulate both innate and adaptive immune responses through interferon induction and macrophage activation highlights the therapeutic potential of these small molecules.

Structure Activity Relationship Sar Investigations of 6 Undecyl 6h Indolo 2,3 B Quinoxaline and Derivatives

Impact of N6-Substitution on Biological Efficacy

The nature of the substituent at the N6 position of the indolo[2,3-b]quinoxaline core plays a pivotal role in determining the biological efficacy of these compounds. Research has shown that the introduction of an alkyl-amino-alkyl side chain at this position is a critical determinant for conferring cytotoxic and antimicrobial properties. In contrast, derivatives bearing a simple methyl group or a longer aliphatic chain, such as an undecyl group, at the N6 position have been found to be inactive against both prokaryotic and eukaryotic cells.

The presence of a basic amino group in the N6-side chain appears to be a key feature for activity. For instance, derivatives with a dimethylaminoethyl or a morpholinoethyl side chain at the N6 position exhibit significant cytotoxicity. This suggests that the basicity and the length of the side chain are crucial for the interaction with biological targets. The cytotoxic activity of these N6-substituted derivatives often correlates with their ability to bind to DNA.

N6-SubstituentBiological ActivityCell LineIC50 (µM)Source
-CH3InactiveProkaryotic and Eukaryotic cellsN/A nih.gov
-(CH2)10CH3 (undecyl)InactiveProkaryotic and Eukaryotic cellsN/A nih.gov
-(CH2)2N(CH3)2CytotoxicOral epidermoid carcinoma (KB)2.0 - 9.0 nih.gov
-(CH2)2-morpholinoCytotoxicOral epidermoid carcinoma (KB)2.0 - 9.0 nih.gov
-CH2CH2NH-morpholinoActiveVesiculovirusLow cytotoxicity nih.gov
-CH2CH2NH-4-methyl-piperidineActiveVesiculovirusLow cytotoxicity nih.gov

Influence of Quinoxaline (B1680401) Moiety Modifications on Activity Profiles

Modifications to the quinoxaline moiety of the 6H-indolo[2,3-b]quinoxaline scaffold significantly influence the activity profiles of these derivatives. The introduction of various substituents on the benzene (B151609) ring of the quinoxaline system can modulate the electronic properties and steric factors of the molecule, thereby affecting its interaction with biological targets.

Generally, the introduction of electron-withdrawing groups, such as chloro or fluoro, at positions 6 or 7 of the quinoxaline ring tends to enhance the biological activity. researchgate.net For example, 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives have shown potent anticancer activity against various human tumor cell lines. mdpi.com The presence of these electronegative groups can influence the planarity of the molecule and its ability to accept electrons, which may be important for its interaction with DNA.

Conversely, the effect of electron-donating groups, such as methyl or methoxy, can be more varied. In some cases, these groups can reduce the activity, while in other instances, they may lead to compounds with different selectivity profiles. nih.gov The position of the substituent on the quinoxaline ring is also a critical factor, with certain positions being more amenable to substitution for enhancing activity.

Quinoxaline Ring SubstituentEffect on Biological ActivityExample ActivitySource
Electron-withdrawing group (e.g., -Cl, -F) at position 6 or 7Enhances activityIncreased cytotoxicity and antitrypanosomal activity researchgate.net
Electron-donating group (e.g., -CH3, -OCH3) at position 7Reduces MIC and IC50 values in some casesImproved anti-TB activity researchgate.net
9-FluoroEnhances antitumor activityActive against MCF-7, HeLa, and A549 cell lines mdpi.comnih.gov
Bulky substituents at positions 2 and 3Enhances anti-HIV activityImproved activity compared to unsubstituted derivatives acs.org

Correlation between Structural Features and DNA Binding Affinity

A strong correlation exists between the structural features of 6H-indolo[2,3-b]quinoxaline derivatives and their affinity for DNA. The planar aromatic system of the indoloquinoxaline core is ideally suited for intercalation between the base pairs of the DNA double helix. nih.govspringernature.com This interaction is a primary mechanism of action for the biological activities of these compounds.

The nature and length of the side chain at the N6 position significantly modulate the DNA binding affinity. nih.gov Compounds bearing a dimethylaminoethyl side chain have been shown to bind strongly to DNA, with a preference for GC-rich sequences. nih.gov In contrast, derivatives with a morpholinoethyl side chain exhibit weaker DNA interactions. nih.gov The presence of a cationic charge on the side chain can further enhance DNA binding through electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Furthermore, dimerization of the indoloquinoxaline scaffold can lead to a dramatic increase in DNA binding affinity, with binding constants several orders of magnitude higher than their monomeric counterparts. nih.gov These dimeric compounds have two planar moieties that can intercalate at two separate sites on the DNA, leading to a much more stable complex.

Structural FeatureEffect on DNA Binding AffinityBinding Constant (K)Source
Planar indolo[2,3-b]quinoxaline coreEssential for DNA intercalation- nih.govspringernature.com
N6-dimethylaminoethyl side chainStrong DNA bindingHigh nih.gov
N6-morpholinoethyl side chainWeaker DNA bindingLower nih.gov
Monomeric derivativesHigh affinity~10^6 M^-1 nih.gov
Dimeric derivativesVery high affinity~10^9 M^-1 nih.gov

Relationship Between Molecular Architecture and Compound Stability

The stability of 6H-indolo[2,3-b]quinoxaline derivatives is a critical factor for their potential therapeutic applications. The molecular architecture, including the nature of substituents on both the indolo and quinoxaline moieties, can influence their metabolic and chemical stability.

The thermal stability of the complex formed between these derivatives and DNA is an important parameter for their biological activity. springernature.comresearchgate.net Highly active derivatives often form very stable complexes with DNA. springernature.com This stability is dependent on the type and orientation of the side chains attached to the indoloquinoxaline nucleus. researchgate.net

While much of the stability data for these compounds comes from electrochemical studies for applications in redox flow batteries, some inferences can be drawn for their pharmacological relevance. For instance, the fusion of the indole (B1671886) ring to the quinoxaline core to create the indolo[2,3-b]quinoxaline scaffold enhances the stability of the molecule by allowing for better charge delocalization in its charged intermediates. researchgate.netnih.gov Furthermore, substitutions on the quinoxaline ring, such as with tert-butyl groups, have been shown to improve the cycling stability of these molecules in electrochemical systems, which may translate to enhanced stability in biological environments. researchgate.netnih.gov However, specific studies on the metabolic stability of these compounds in physiological systems, such as in the presence of liver microsomes, are limited and represent an area for future research.

Design Principles for Modulating Solubility and Pharmacological Attributes

The poor aqueous solubility of the planar, aromatic 6H-indolo[2,3-b]quinoxaline scaffold often limits its bioavailability and therapeutic potential. Therefore, a key design principle for optimizing the pharmacological attributes of these compounds is to enhance their solubility without compromising their biological activity.

One effective strategy is the introduction of solubilizing groups through N-alkylation at the N6 position. nih.gov The incorporation of polar side chains, such as those containing glycol ethers or charged ammonium (B1175870) groups, can significantly improve the solubility of these compounds in aqueous media. nih.gov For example, the attachment of a 2-methoxyethyl group to the N6 position has been shown to increase solubility. researchgate.netnih.gov

However, there is a delicate balance between increasing solubility and maintaining pharmacological activity. While the introduction of polar groups can enhance water solubility, it can also alter the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes and reach its intracellular target. The size and nature of the substituent also play a role; for instance, an increase in the size of a dibasic side chain can sometimes lead to a reduction in activity, suggesting steric limitations at the receptor binding site. nih.gov

Another design consideration is the potential for prodrug strategies. By masking polar functional groups with a promoiety that is enzymatically cleaved in vivo, it may be possible to improve the oral bioavailability and pharmacokinetic profile of these compounds. acs.org Ultimately, the rational design of 6H-indolo[2,3-b]quinoxaline derivatives requires a multi-parameter optimization approach, considering solubility, stability, and intrinsic biological activity to develop effective therapeutic agents.

Applications in Materials Science and Chemical Biology Research Tools

Organic Electronics and Optoelectronic Materials

The inherent charge transfer characteristics and synthetic flexibility of indoloquinoxaline derivatives make them promising candidates for organic electronic and optoelectronic devices. researchgate.net The extended π-conjugated system of the core structure facilitates charge transport, a fundamental requirement for these applications.

Derivatives of 6H-indolo[2,3-b]quinoxaline are recognized for their potential as organic semiconductors. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of these compounds can be tuned through chemical modification. For a series of donor-acceptor based 6H-indolo[2,3-b]quinoxaline amine derivatives, HOMO energy levels were found to be in the range of -5.18 to -5.35 eV, which is comparable to commonly used hole transporting materials. researchgate.net This suggests that 6-undecyl-6H-indolo[2,3-b]quinoxaline could function effectively as a hole-transporting material in organic electronic devices. The undecyl chain, by promoting better film morphology and solubility, can further enhance its performance in solution-processed semiconductor layers.

The 6H-indolo[2,3-b]quinoxaline scaffold has been utilized in both organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net In the context of OLEDs, these materials have been explored for use as electron-transporting and emitting layers, as well as hole-injection materials. researchgate.netresearchgate.net The ability to tune the emission color through synthetic modifications makes them versatile for various display and lighting applications.

In the realm of solar cells, derivatives of 6H-indolo[2,3-b]quinoxaline have been synthesized and employed as photosensitizers in DSSCs. For instance, a series of organic dyes based on this scaffold, when incorporated into DSSCs, demonstrated promising photovoltaic properties. researchgate.net One such dye achieved a power conversion efficiency of 7.62%. researchgate.net The undecyl group in this compound would be expected to improve the processability of such sensitizers.

The fluorescent nature of the indolo[2,3-b]quinoxaline core allows for its use in the emitting layers of OLEDs. researchgate.net The emission properties are influenced by the substituents on the core structure. For example, a series of donor-acceptor based 6H-indolo[2,3-b]quinoxaline amine derivatives exhibited emission wavelengths ranging from 491 to 600 nm. researchgate.net The specific emission characteristics of this compound would depend on the electronic interplay between the undecyl group and the core, though the primary role of the alkyl chain is to enhance processability.

Chemosensors and Biosensors

The responsive fluorescence of the indolo[2,3-b]quinoxaline scaffold to its chemical environment makes it a suitable platform for the development of chemosensors and biosensors. researchgate.net

Derivatives of 6H-indolo[2,3-b]quinoxaline have been investigated as multifunctional sensing platforms. Their fluorescence can be modulated by the presence of specific analytes, enabling their use in detection applications. While specific studies on this compound as a chemosensor are not widely reported, the general principles of sensor design based on the parent scaffold are well-established. The undecyl group could potentially enhance the interaction of the sensor molecule with non-polar environments or analytes.

Fluorescent Probes for Biological Imaging

The intrinsic fluorescence of indolo[2,3-b]quinoxaline derivatives has been harnessed for applications in biological imaging. rsc.org

The ability of these compounds to emit light upon excitation makes them useful for visualizing biological structures and processes. For instance, a derivative of 6H-indolo[2,3-b]quinoxaline has been shown to emit strong blue/green fluorescence in MDA-MB-231 cells. rsc.org The lipophilic nature of the undecyl chain in this compound could facilitate its passage through cell membranes, making it a potentially effective probe for intracellular imaging.

Real-time Visualization of Cellular Processes

Derivatives of the 6H-indolo[2,3-b]quinoxaline scaffold have been developed as fluorescent probes for imaging cellular activities. rsc.org The rigid and planar structure of the indoloquinoxaline core contributes to its intrinsic fluorescence. This property is being harnessed to visualize dynamic processes within living cells in real-time.

For instance, certain derivatives have been shown to emit strong fluorescence within cancer cell lines, enabling researchers to monitor cellular structures and events. rsc.org One such derivative, a bifunctional inhibitor of the SHP1 enzyme, was observed to emit strong blue/green fluorescence in MDA-MB-231 breast cancer cells. rsc.org This fluorescence capability allows for the tracking of the compound's localization within the cell, providing insights into its mechanism of action and the biological processes it influences. rsc.org The development of such probes is crucial for understanding complex cellular signaling pathways and for evaluating the efficacy of potential therapeutic agents at a subcellular level. rsc.orgresearchgate.net

Enzyme Activity Monitoring (e.g., SHP1)

A significant application of 6H-indolo[2,3-b]quinoxaline derivatives is in the development of bifunctional molecules that can both inhibit an enzyme and report on its activity. rsc.org This dual functionality is particularly valuable in drug discovery and chemical biology for the study of enzymes implicated in disease, such as the Src homology 2 domain-containing phosphatase 1 (SHP1). rsc.orgresearchgate.net Dysfunction of SHP1 is linked to various cancers and other diseases, making it an important therapeutic target. rsc.org

Researchers have synthesized a 6H-indolo-[2,3-b]-quinoxaline derivative, referred to as compound 5a , which acts as a selective inhibitor of the SHP1 enzyme with an IC₅₀ value of 2.34 ± 0.06 μM. rsc.org Crucially, this compound also displays a significant fluorescence response that is directly correlated with SHP1 PTP (protein tyrosine phosphatase) activity. rsc.org This allows for the continuous, real-time monitoring of the enzyme's activity, which can be used to assess the effectiveness and potential toxicity of inhibitors and to further explore the biology of SHP1. rsc.org The molecule was developed by fusing the fluorescent 6H-indolo-[2,3-b]-quinoxaline scaffold with a bioactive thieno[2,3-b]quinoline-procaine skeleton. rsc.org

Components in Targeted Drug Delivery Systems

The indolo[2,3-b]quinoxaline framework is also being explored for its utility in targeted drug delivery systems. By incorporating this chemical structure into nanoparticles, researchers aim to improve the delivery and efficacy of therapeutic agents. researchgate.net

In one study, an indoloquinoxaline derivative, N,N-dimethyl(3-fluoro-6H-indolo[3,2-b]quinoxalin-6-yl)methanamine, was incorporated into keratin (B1170402) nanoparticles. researchgate.net The resulting nanoparticles were characterized for their drug entrapment efficiency, release capacity, and stability. researchgate.net This research highlights the potential of using the indoloquinoxaline scaffold as a component in designing sophisticated delivery vehicles for bioactive molecules. researchgate.net

Anolyte Scaffolds in Nonaqueous Redox Flow Batteries

In the field of materials science, particularly for energy storage, the indolo[2,3-b]quinoxaline scaffold has emerged as a promising candidate for anolytes in nonaqueous redox flow batteries (NARFBs). nih.govresearchgate.net These batteries are a potential solution for grid-scale energy storage, which is essential for integrating intermittent renewable energy sources like wind and solar power. nih.gov

The key to a high-performance NARFB is the development of redox-active molecules that are highly soluble, stable, and have a low reduction potential. nih.govresearchgate.net The indolo[2,3-b]quinoxaline structure was designed to meet these criteria by fusing a π-donor nitrogen atom into the scaffold, which expands the aromatic conjugated π-system. nih.gov This design enhances charge delocalization in the charged intermediates, leading to improved stability. nih.gov

A specific derivative, a mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline , has demonstrated exceptional properties for this application. nih.govresearchgate.net

Electrochemical and Performance Data of an Indolo[2,3-b]quinoxaline-based Anolyte
Property Value Conditions/Notes
Reduction Potential -2.01 V vs Fc/Fc⁺
Solubility >2.7 M in acetonitrile (B52724)
H-Cell Cycling Stability 99.86% Capacity retention over 49.5 hours (202 cycles)
Full Battery Voltage 2.3 V When paired with MEEPT catholyte
Full Battery Stability 95.8% Capacity retention over 75.1 hours (120 cycles)

This anolyte was paired with N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT) as the catholyte to create a 2.3 V all-organic NARFB that showed high capacity retention. nih.govresearchgate.net The high solubility and stability of this indolo[2,3-b]quinoxaline derivative make it a highly promising scaffold for developing practical and scalable redox flow batteries. nih.gov

Future Research Directions and Concluding Perspectives

Advancements in Synthetic Methodologies for Complex Derivatives

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives has traditionally been achieved through the condensation of isatin (B1672199) derivatives with o-phenylenediamines. researchgate.net While effective, future research will likely focus on developing more efficient, versatile, and environmentally benign synthetic strategies.

Key areas for advancement include:

Novel Catalytic Systems: The exploration of new catalysts, such as iron-promoted syntheses, can lead to milder reaction conditions and improved yields. rsc.org

C-H Activation/Arylation: Direct C-H arylation techniques offer a powerful tool for the late-stage functionalization of the indoloquinoxaline core, allowing for the introduction of diverse substituents with high atom economy. researchgate.net

Flow Chemistry: The implementation of continuous flow synthesis could enable better control over reaction parameters, leading to higher purity products and easier scalability.

Diversity-Oriented Synthesis: The development of synthetic routes that allow for the rapid generation of a wide range of complex derivatives from a common intermediate will be crucial for exploring the structure-activity relationships of this class of compounds.

These advancements will facilitate the synthesis of not only more complex derivatives of 6-undecyl-6H-indolo[2,3-b]quinoxaline but also a broader library of analogues with varied substitution patterns, which is essential for fine-tuning their properties for specific applications.

Deeper Exploration of Mechanistic Pathways in Biological Systems

A primary mechanism of action for many 6H-indolo[2,3-b]quinoxaline derivatives is their ability to intercalate into DNA. nih.gov The planar aromatic core of the molecule allows it to insert between the base pairs of the DNA double helix, leading to a variety of cellular effects. The nature and position of substituents on the indoloquinoxaline ring, as well as the side chains attached, significantly influence the stability of the DNA-compound complex. nih.gov

Future research in this area should aim to:

Elucidate Specific DNA Binding Modes: High-resolution structural studies, such as X-ray crystallography and NMR spectroscopy, of this compound in complex with DNA will provide a detailed understanding of its binding orientation and specific interactions with DNA base pairs. researchgate.net

Investigate Protein Interactions: Beyond DNA, these compounds have been shown to interact with various proteins. nih.gov Identifying protein targets and understanding the molecular basis of these interactions will open up new avenues for therapeutic intervention. For instance, derivatives of this scaffold have been investigated as inhibitors of the SHP1 enzyme. rsc.org

Unravel Downstream Signaling Pathways: Once the primary molecular targets are identified, it is crucial to delineate the downstream signaling cascades that are affected. This includes investigating effects on cell cycle regulation, apoptosis, and other cellular processes. Some derivatives have been shown to downregulate the phosphorylation of key signaling proteins like STAT3 and STAT5. researchgate.net

A deeper understanding of these mechanistic pathways will be instrumental in the rational design of more potent and selective therapeutic agents.

Integration of Advanced Computational Modeling and Experimental Validation

The synergy between computational modeling and experimental validation is a powerful approach for accelerating drug discovery and materials development. For this compound and its analogues, this integrated approach can provide valuable insights.

Future directions in this domain include:

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of 6H-indolo[2,3-b]quinoxaline derivatives with their biological activities, such as cytotoxicity. nih.govresearchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts.

Molecular Docking and Dynamics Simulations: Computational docking can predict the binding modes of these compounds with their biological targets, such as DNA and proteins. rsc.org Molecular dynamics simulations can then be used to assess the stability of these complexes and to understand the dynamic nature of the interactions.

Density Functional Theory (DFT) Calculations: DFT calculations are valuable for understanding the electronic properties of these molecules, such as their reduction potentials, which is crucial for applications in electronics and energy storage. nih.gov

The continuous feedback loop between computational predictions and experimental validation will be essential for refining the models and for the efficient design of new molecules with desired properties.

Emerging Applications in Interdisciplinary Fields

The unique photophysical and electrochemical properties of the 6H-indolo[2,3-b]quinoxaline scaffold have opened up exciting possibilities beyond the traditional biomedical field. The undecyl chain in this compound can further enhance its utility in these areas by improving solubility in organic solvents and influencing self-assembly properties.

Emerging interdisciplinary applications include:

Organic Electronics: These compounds have been investigated as electron-transporting and emitting layers in organic light-emitting diodes (OLEDs) and as hole-injection materials. researchgate.net Their unique dipolar structure and ability to form π-stacked aggregates are advantageous for these applications. researchgate.net

Energy Storage: Derivatives of 6H-indolo[2,3-b]quinoxaline have shown promise as stable, low-reduction potential anolytes for nonaqueous redox flow batteries (NARFBs). nih.gov The ability to tune their electrochemical properties through chemical modification makes them attractive candidates for next-generation energy storage systems. nih.gov

Sensors and Imaging: The fluorescent properties of some derivatives make them suitable for use as biological probes and imaging agents. For example, a bifunctional SHP1 inhibitor based on this scaffold was developed with both therapeutic and imaging functionalities. rsc.org

The continued exploration of this versatile scaffold in these and other interdisciplinary fields is expected to yield innovative technologies with significant societal impact.

Q & A

Q. What are the conventional methods for synthesizing 6-undecyl-6H-indolo[2,3-b]quinoxaline?

The core indoloquinoxaline scaffold is typically synthesized via condensation of isatin derivatives with substituted 1,2-phenylenediamines in glacial acetic acid under reflux . For alkylation at the N6 position (e.g., introducing the undecyl chain), 1-chloro-2-dimethylaminoethane hydrochloride is often used with K₂CO₃ in acetone under reflux for 24 hours . Post-synthetic modifications, such as nitro group reduction via catalytic hydrogenation (Pd/C, H₂ pressure), are employed to generate amino derivatives .

Advanced Synthesis

Q. How can transition-metal catalysis improve the efficiency of indoloquinoxaline functionalization?

Copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) enables rapid derivatization at the N6 position. For example, introducing triazole moieties via click chemistry enhances solubility and bioactivity . Microwave-assisted Cu-catalyzed intramolecular N-arylation reduces reaction times (1 hour vs. 24 hours) and improves yields (up to 92%) by optimizing ligand/base systems (e.g., L-proline/K₃PO₄) . These methods address limitations of traditional thermal cyclization, such as side reactions and low regioselectivity .

Structural Characterization

Q. What spectroscopic and computational tools are critical for confirming the structure of 6-undecyl derivatives?

  • ¹H/¹³C NMR : Key for identifying alkyl chain integration (e.g., δ 4.75 ppm for –CH₂–NH– groups) and aromatic proton environments .
  • X-ray crystallography : Resolves regiochemistry in fused heterocycles (e.g., distinguishing indolo[2,3-b] from indolo[1,2-a] isomers) .
  • DFT calculations : Predict electronic transitions and validate experimental UV-Vis spectra, particularly for charge-transfer interactions in π-conjugated systems .

Anticancer Activity Evaluation

Q. What experimental models are used to assess the anticancer potential of 6-undecyl-indoloquinoxalines?

  • In vitro cytotoxicity : Compounds are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values correlate with substituent effects; triazole-linked derivatives show enhanced activity due to improved membrane permeability .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to kinases (e.g., EGFR) and DNA intercalation modes .
  • Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation and mitochondrial membrane depolarization .

Methodological Challenges in SAR Studies

Q. How do researchers resolve contradictions in structure-activity relationships (SAR) for indoloquinoxalines?

  • Orthogonal substituent variation : Systematic replacement of the undecyl chain with shorter/longer alkyl groups or polar substituents (e.g., –NH₂, –NO₂) identifies steric and electronic drivers of bioactivity .
  • Meta-analysis of bioassay data : Comparing IC₅₀ values across studies reveals that electron-withdrawing groups at C9 (e.g., –F, –NO₂) enhance cytotoxicity by 2–3 orders of magnitude .
  • Counterion effects : Hydrochloride salts (e.g., compound 5 ) improve aqueous solubility but may alter pharmacokinetics, necessitating salt screening during lead optimization.

Analytical Method Optimization

Q. What strategies are used to validate purity and stability in indoloquinoxaline derivatives?

  • HPLC-MS : Quantifies impurities (e.g., dealkylated byproducts) with a C18 column (acetonitrile/0.1% formic acid gradient) .
  • Accelerated stability studies : Exposure to heat (40°C) and humidity (75% RH) for 4 weeks identifies degradation pathways (e.g., hydrolysis of triazole linkages) .
  • Elemental analysis : Confirms stoichiometry of halogenated derivatives (e.g., %Cl in compound 5 ).

Computational Modeling

Q. How do molecular docking studies inform the design of indoloquinoxaline-based kinase inhibitors?

  • Binding pocket analysis : Docking into ATP-binding sites (e.g., CDK2) prioritizes derivatives with planar aromatic cores and flexible side chains for π-π stacking and H-bonding .
  • Free energy calculations : MM-PBSA/GBSA methods quantify contributions from hydrophobic interactions (e.g., undecyl chain insertion into lipid bilayers) .
  • ADMET prediction : SwissADME evaluates logP (optimal range: 2–4) and blood-brain barrier penetration for CNS-targeted agents .

Mechanistic Studies

Q. What experimental designs elucidate the mechanism of DNA intercalation by indoloquinoxalines?

  • Ethidium bromide displacement assays : Fluorescence quenching confirms intercalation via competitive binding to calf thymus DNA .
  • Circular dichroism (CD) : Monitors conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding .
  • Topoisomerase inhibition assays : Gel electrophoresis detects DNA relaxation/cleavage effects, linking intercalation to topoisomerase I/II poisoning .

Synthetic Scale-Up Challenges

Q. What factors complicate the scale-up of microwave-assisted indoloquinoxaline synthesis?

  • Heat dissipation : Microwave reactors require precise temperature control to avoid exothermic decomposition in large batches .
  • Catalyst recovery : CuI ligands (e.g., L-proline) are difficult to separate post-reaction, necessitating chelating resins or aqueous biphasic systems .
  • Solvent selection : Toluene (high boiling point) is replaced with DMF/H₂O mixtures to improve energy efficiency .

Reproducibility in Heterocyclic Chemistry

Q. How can researchers mitigate batch-to-batch variability in indoloquinoxaline synthesis?

  • Stoichiometric control : Use of anhydrous solvents (e.g., acetone stored over molecular sieves) prevents side reactions during alkylation .
  • Reaction monitoring : In situ FT-IR tracks intermediate formation (e.g., imine linkages) to optimize reaction times .
  • Crystallization protocols : Gradient recrystallization (ethanol/water) ensures consistent polymorph formation .

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